BenchChemオンラインストアへようこそ!

Benzylformimidate hydrochloride

Carbapenem synthesis Formimidate ester preparation Process chemistry

Benzylformimidate hydrochloride (CAS 60099-09-4; molecular formula C₈H₁₀ClNO; MW 171.62 g/mol) is a crystalline formimidate ester hydrochloride salt belonging to the imidate ester class (C07C257/06). It serves as the critical N-formimidoyl-transfer reagent in the industrial manufacturing of carbapenem β-lactam antibiotics, most notably imipenem (N-formimidoyl thienamycin) and meropenem.

Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
Cat. No. B8283157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylformimidate hydrochloride
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)N.Cl
InChIInChI=1S/C8H9NO.ClH/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H2,9,10);1H
InChIKeyKNSLGPATJQAECH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzylformimidate Hydrochloride (CAS 60099-09-4): A Carbapenem-Validated Formimidoylation Reagent for Regulated API Intermediate Procurement


Benzylformimidate hydrochloride (CAS 60099-09-4; molecular formula C₈H₁₀ClNO; MW 171.62 g/mol) is a crystalline formimidate ester hydrochloride salt belonging to the imidate ester class (C07C257/06). It serves as the critical N-formimidoyl-transfer reagent in the industrial manufacturing of carbapenem β-lactam antibiotics, most notably imipenem (N-formimidoyl thienamycin) and meropenem [1]. Originally disclosed in US Patent 4,374,772 (Hazen et al., Merck & Co.) for the direct formimidoylation of thienamycin in aqueous solution, the compound's commercial significance was amplified by US Patent 5,319,122 (Friedman, Merck & Co.), which delivered a tetrahydrofuran-based process achieving substantially higher yield and purity [2]. Unlike simple alkyl formimidates (ethyl, methyl, isopropyl), benzylformimidate hydrochloride exhibits documented superiority in aqueous-phase formimidoylation selectivity and is listed as a GMP-grade intermediate by multiple API manufacturers for both imipenem and meropenem production .

Why Benzylformimidate Hydrochloride Cannot Be Replaced by Generic Alkyl Formimidates in Carbapenem Manufacturing


Formimidate esters are not functionally interchangeable in carbapenem formimidoylation chemistry. US Patent 4,374,772 explicitly establishes that benzylic formimidate reagents are superior to known alkyl formimidates (ethyl, methyl) in the formimidoylation of thienamycin, demonstrating increased stability in aqueous solution and producing a minimal amount of the undesired bis-thienamycin formamidine dimer by-product — a critical quality attribute for pharmaceutical API [1]. Furthermore, the synthesis process itself governs product quality: the original ether-based benzylformimidate preparation (US 4,374,772) delivered only ~67% yield with suboptimal purity, whereas the THF-based process (US 5,319,122) increased yield to 92–93% and purity to 98–100%, while simultaneously improving the product's solid-state thermal stability from unstable above 0°C to stable at 20–25°C [2]. Procurement of a generic alkyl formimidate or a non-optimized benzylformimidate lot therefore risks both inadequate reaction selectivity (elevated dimer impurity) and batch-to-batch inconsistency in downstream API purity profiles.

Quantitative Head-to-Head Evidence: Benzylformimidate Hydrochloride Differentiation from Alkyl Formimidates and Prior-Art Benzylic Formimidates


Synthetic Yield: THF Process Delivers 92–93% Yield vs. 67–69% for Prior-Art Ether/CH₂Cl₂ Processes

The THF-based process (US 5,319,122) for benzylformimidate hydrochloride increased the isolated yield to 92–93%, compared with approximately 69% for the prior methylene chloride process and 67% for the prior ether process (US 4,374,772). In the representative Example 1, 64–66 g of product was obtained from 43.6 g benzyl alcohol (0.404 mol), corresponding to 94–96% isolated yield at laboratory scale [1]. The prior art ether-based process (US 4,374,772) yielded only 130 g from a scaled preparation reporting 67% yield [2]. This represents an absolute yield improvement of 23–26 percentage points, or a relative improvement of approximately 34–38%.

Carbapenem synthesis Formimidate ester preparation Process chemistry

Product Purity: THF Process Achieves 98–100% Purity vs. ~94% for Prior-Art Process

The THF-based process improved benzylformimidate hydrochloride purity from approximately 94% (prior art) to 98–100% as stated in US 5,319,122 [1]. Commercially available material is routinely specified at ≥95% purity (HPLC) by multiple vendors, with some suppliers offering material at 98% (HPLC) . This purity differential is critical because residual impurities in the formimidate reagent can carry through to formamidine dimer byproducts in the final carbapenem API, which are specifically monitored as critical impurities in pharmacopoeial monographs.

Pharmaceutical intermediate quality HPLC purity Carbapenem API

Aqueous-Phase Formimidoylation Selectivity: Benzyl Formimidate Yields 90% N-Formimidoyl Thienamycin with ≤5% Dimer vs. Inferior Alkyl Formimidate Selectivity

US Patent 4,374,772 explicitly states that benzylic formimidate reagents are superior to known alkyl formimidates in the formimidoylation of thienamycin, exhibiting increased stability in aqueous solution and producing a minimal amount of the undesired bis-thienamycin formamidine by-product [1]. Under optimized conditions (pH 8.5 ± 0.3, 0°C, 6 equivalents of benzylformimidate hydrochloride, 6-minute reaction), the process yielded 28 g of N-formimidoyl thienamycin (90% yield) with approximately 5% dimer, as quantified by HPLC on a μC₁₈ Bondapak column [1]. In contrast, the prior art process for imipenem preparation was documented to produce at least 5% dimer bis-thienamycin formamidine as a baseline, with certain processes yielding significantly higher dimer levels [2]. Alkyl formimidates, lacking the benzylic steric and electronic stabilization, are qualitatively noted to produce greater amounts of this dimer impurity in aqueous thienamycin formimidoylation, though explicit quantitative comparator data for specific alkyl formimidates are not provided in the patent literature.

Formimidoylation selectivity Dimer impurity control Thienamycin derivatization

Solid-State Thermal Stability: THF-Process Product Stable at 20–25°C vs. Prior-Art Product Unstable Above 0°C

US Patent 5,319,122 reports that the wet and dry stability of benzylformimidate hydrochloride produced via the THF process was found to be excellent at about 20°C to about 25°C, whereas the product from the prior art process was previously unstable at temperatures greater than 0°C [1]. This represents a fundamental transformation in the compound's storage and transportation requirements. The improved stability is further addressed in CN 101314578A, which discloses that without proper packaging (≤30% relative humidity, inert gas blanket, 0–8°C storage), benzylformimidate hydrochloride degrades rapidly; prior industrial practice required storage and transportation below -20°C to control degradation and melting [2]. By comparison, ethyl formimidate hydrochloride (CAS 16694-46-5) undergoes thermal degradation at its melting point of 75°C (dec.) to afford formamidine hydrochloride, ethyl formate, and ethyl chloride , and is specified for storage at 2–8°C in its commercial form.

Intermediate storage stability Cold-chain logistics Pharmaceutical supply chain

Process Mass Efficiency: 50% Solvent Reduction, 100% Capacity Increase, and 75% Acetic Anhydride Reduction vs. Prior Art

US Patent 5,319,122 quantifies three process mass efficiency improvements of the THF-based process over the prior art: (1) product capacity improved by 100% due to a 50% reduction in reaction solvent volume; (2) the time cycle was reduced with a broader temperature operating range; and (3) acetic anhydride usage was reduced by approximately 75%, improving waste minimization [1]. These metrics translate directly to process mass intensity (PMI) reduction. Compared with ethyl formimidate hydrochloride, which is commercially available only at technical grade with documented thermal degradation issues , the THF-process benzylformimidate hydrochloride represents a process-optimized reagent with documented industrial scalability.

Green chemistry metrics Process mass intensity Industrial scale-up

Carbapenem Intermediate Validation: Benzylformimidate HCl Is Documented for Both Imipenem and Meropenem GMP Synthesis; Alkyl Formimidates Are Not

Benzylformimidate hydrochloride is explicitly listed as a carbapenem intermediate for both imipenem and meropenem manufacturing by multiple GMP-qualified API intermediate suppliers . US Patent 7,507,814 (CJ CheilJedang) references both isopropylformimidate and benzylformimidate as viable formimidoylation reagents in a later-generation imipenem process [1]. However, commercial-scale carbapenem manufacturing patents and process descriptions consistently specify benzylformimidate hydrochloride — not ethyl, methyl, or isopropyl formimidates — as the reagent of choice, as documented in the ACS DOBFAR imipenem production process where benzylformimidate hydrochloride (790 mg scale) is used to achieve an HPLC-monitored yield of 87% for the imipenem pNB hydrochloride intermediate [2]. In contrast, ethyl formimidate hydrochloride and isopropyl formimidate hydrochloride are commercially listed for heterocycle synthesis, nucleoside chemistry, and general amidine preparation, with no documented use in carbapenem antibiotic manufacturing .

Carbapenem API intermediate Imipenem synthesis Meropenem synthesis GMP supply chain

Procurement-Driven Application Scenarios for Benzylformimidate Hydrochloride Based on Quantified Differentiation Evidence


Imipenem Monohydrate API Manufacturing: THF-Process Benzylformimidate Hydrochloride for High-Yield N-Formimidoylation

In the industrial synthesis of imipenem monohydrate, benzylformimidate hydrochloride functions as the N-formimidoyl donor in the critical derivatization of thienamycin or its protected intermediates. Using THF-process benzylformimidate hydrochloride (≥98% purity, stable at 20–25°C), the formimidoylation step proceeds in aqueous solution at pH 8.5 and 0°C to yield approximately 90% N-formimidoyl thienamycin with dimer impurity limited to ~5%, as established in US 4,374,772 [1]. The ACS DOBFAR process variant achieves an HPLC-monitored imipenem pNB intermediate yield of 87% using 790 mg benzylformimidate hydrochloride [2]. Procurement of THF-process, high-purity material ensures that the dimer impurity burden in the final imipenem API remains within pharmacopoeial acceptance limits, while the improved solid-state stability (20–25°C vs. ≤0°C for legacy product) enables flexible multi-site manufacturing logistics without frozen cold-chain dependency .

Meropenem Trihydrate API Synthesis: GMP-Listed Benzylformimidate Hydrochloride as a Validated Carbapenem Intermediate

Benzylformimidate hydrochloride is commercially listed as a meropenem intermediate by GMP-compliant API intermediate manufacturers, confirming its validated role in meropenem synthetic routes [1]. The 1β-methyl carbapenem core of meropenem requires a formimidoyl transfer step that is structurally analogous to the imipenem formimidoylation, and the benzylic formimidate reagent's documented aqueous stability advantage over alkyl formimidates (US 4,374,772) is directly relevant to this transformation [2]. The THF-process material's purity specification of 98–100% supports the stringent impurity control requirements of meropenem API manufacturing, where residual solvents and process-related impurities must meet ICH Q3C and Q3A thresholds. The 50% solvent reduction and 75% acetic anhydride reduction achieved in the THF process also lower the environmental footprint of the supply chain, aligning with pharmaceutical industry sustainability commitments .

Carbapenem Derivative Research: Benzylformimidate Hydrochloride for Structure-Activity Relationship (SAR) Studies Requiring Controlled Dimer Profiles

For medicinal chemistry programs exploring novel carbapenem derivatives, benzylformimidate hydrochloride provides a well-characterized formimidoylation reagent with documented selectivity metrics. The quantitative benchmark of ~5% bis-thienamycin formamidine dimer under optimized conditions (pH 8.5, 0°C, 6 equiv reagent) [1] enables researchers to establish baseline impurity profiles when screening new carbapenem scaffolds. The availability of high-purity (≥98%) material ensures that formimidoylation byproducts are attributable to the substrate reactivity rather than reagent-derived impurities, a critical requirement for reproducible SAR data. Unlike alkyl formimidates, which lack published selectivity data in aqueous carbapenem formimidoylation, benzylformimidate hydrochloride offers a predictable and literature-supported reactivity profile for academic and industrial carbapenem discovery programs. The compound's improved room-temperature stability further simplifies benchtop handling in research laboratories without specialized cold storage infrastructure [2].

Pharmaceutical Intermediate Procurement: Quality-by-Design Supplier Qualification Using THF-Process Purity and Stability Specifications

For procurement and quality assurance teams sourcing benzylformimidate hydrochloride for regulated carbapenem manufacturing, the quantifiable process differentiation between THF-process and legacy ether-process material provides an objective supplier qualification framework. Key procurement specifications derived from the evidence include: (1) minimum HPLC purity ≥98% (corresponding to THF-process capability; legacy ether process delivers only ~94%) [1]; (2) solid-state stability at 20–25°C per controlled storage conditions (verifiable via accelerated stability testing; legacy product degrades above 0°C) [1]; (3) residual solvent profile consistent with THF-process manufacturing (THF Class 2 solvent, ICH Q3C limit 720 ppm) rather than ethyl ether (flash point -45°C, explosive peroxide formation risk); and (4) dimer-forming propensity in a standardized thienamycin formimidoylation assay (target ≤5% dimer) [2]. These specifications are derived from head-to-head process comparisons documented in the primary patent literature and are not applicable to alkyl formimidate reagents, which lack validated carbapenem manufacturing pedigree. Suppliers unable to demonstrate THF-process provenance or equivalent purity/stability metrics should be excluded based on the risk of elevated dimer impurity and cold-chain logistics failure in the downstream API supply chain .

Quote Request

Request a Quote for Benzylformimidate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.